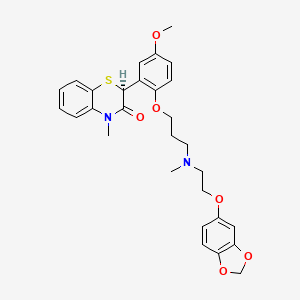

Levosemotiadil

Description

Properties

IUPAC Name |

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036181 | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-16-5 | |

| Record name | Levosemotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOSEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levosemotiadil: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosemotiadil is the S-enantiomer of semotiadil, a novel benzothiazine derivative that acts as a calcium channel antagonist.[1][2] Its primary mechanism of action involves the blockage of voltage-dependent L-type calcium channels, leading to a reduction in intracellular calcium concentration and subsequent physiological effects, primarily vasodilation and cardiac modulation.[3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms of this compound, supported by available quantitative data and experimental protocols.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal pharmacological action of semotiadil, and by extension this compound, is the inhibition of L-type voltage-gated calcium channels.[3][4] These channels are crucial for the influx of extracellular calcium into smooth muscle and cardiac muscle cells, which triggers contraction. By blocking these channels, this compound reduces the influx of calcium, leading to smooth muscle relaxation and a negative inotropic effect on the heart.

Signaling Pathway

The mechanism of action of this compound can be visualized as an interruption of the normal excitation-contraction coupling in vascular smooth muscle and cardiac cells.

Caption: Signaling pathway of this compound's action on vascular smooth muscle.

Quantitative Data

The inhibitory potency of semotiadil on L-type calcium channels has been quantified in various experimental settings.

| Parameter | Value | Cell Type/Tissue | Experimental Condition | Reference |

| IC50 | 2.0 µM | Rabbit Portal Vein Smooth Muscle Cells | Holding potential of -100 mV | [5] |

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of semotiadil.

Measurement of Cytosolic Ca2+ and Contractile Force in Porcine Coronary Arteries

This experimental setup is designed to simultaneously measure the intracellular calcium concentration and the force of contraction in vascular smooth muscle.

Caption: Experimental workflow for assessing effects on cytosolic Ca2+ and contraction.

Methodology:

-

Tissue Preparation: Rings of porcine coronary arteries are dissected and prepared.

-

Fluorescent Dye Loading: The arterial rings are incubated with Fura-2/AM, a ratiometric calcium indicator that allows for the quantification of intracellular calcium concentration by measuring fluorescence at different excitation wavelengths.

-

Experimental Setup: The prepared rings are mounted in an organ bath connected to a force transducer to measure isometric contraction. The bath is perfused with a physiological salt solution.

-

Stimulation: Contraction is induced by adding a stimulating agent to the bath, such as high potassium chloride (KCl) to induce depolarization-dependent calcium influx, or histamine to activate receptor-mediated pathways.[3][4]

-

Drug Administration: Semotiadil or a vehicle control is added to the bath to observe its effects on the induced contraction and calcium levels.

-

Data Acquisition: Changes in Fura-2 fluorescence and isometric force are recorded simultaneously.

Electrophysiological Studies in Langendorff-Perfused Guinea Pig Hearts

This protocol is used to evaluate the effects of a drug on the electrical activity of the heart.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 3. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stereoselective Properties of Levosemotiadil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosemotiadil, the (S)-enantiomer of semotiadil, is a benzothiazine derivative that exhibits stereoselective pharmacological properties as a calcium channel antagonist. This technical guide provides an in-depth analysis of the stereoselective characteristics of this compound, focusing on its interaction with plasma proteins and its effects on L-type calcium channels. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and experimental workflows to support further research and development in this area.

Introduction

Chirality is a fundamental consideration in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic profiles. This compound and its dextrorotatory enantiomer, semotiadil (the R-isomer), exemplify this principle within the class of calcium channel blockers. Understanding the stereoselective properties of these molecules is crucial for optimizing therapeutic efficacy and safety. This guide explores the current knowledge regarding the distinct interactions of this compound and its enantiomer with biological systems.

Stereoselective Pharmacokinetics

The disposition of this compound and semotiadil in the body is marked by significant enantioselectivity, particularly in plasma protein binding and hepatic metabolism.

Plasma Protein Binding

This compound and semotiadil exhibit strong and enantioselective binding to human serum albumin (HSA) and human alpha 1-acid glycoprotein (AGP). Notably, the binding preference is reversed between these two major plasma proteins. HSA shows a higher affinity for the (S)-isomer, this compound, whereas AGP binds the (R)-isomer, semotiadil, more strongly. In human plasma, where both proteins are present, the overall binding enantioselectivity is similar to that observed with AGP, indicating a stronger binding of the R-enantiomer. The unbound fraction for both enantiomers in human plasma is less than 1%.[1]

Table 1: Enantioselective Plasma Protein Binding of this compound and Semotiadil

| Plasma Protein | Higher Affinity Enantiomer |

| Human Serum Albumin (HSA) | This compound (S-isomer) |

| Alpha 1-Acid Glycoprotein (AGP) | Semotiadil (R-isomer) |

| Human Plasma | Semotiadil (R-isomer) |

Hepatic Disposition and Metabolism

The stereoselectivity of semotiadil and this compound extends to their hepatic disposition. Studies in perfused rat liver have demonstrated that the hepatic elimination of the parent compound and the biliary excretion of their metabolites are stereoselective.

Table 2: Stereoselective Hepatic Disposition in Perfused Rat Liver

| Parameter | Semotiadil (R-enantiomer) | This compound (S-enantiomer) |

| Recovery Ratio (FH) | 1.88 ± 0.28% | 8.99 ± 1.40% |

| Mean Transit Time (tH) | 0.146 ± 0.014 min | 0.191 ± 0.012 min |

| Biliary Excretion of Metabolites (within 1 hr) | 16.5 ± 1.2% (as R-metabolites) | 11.2 ± 1.6% (as S-metabolites) |

| Mean Biliary Excretion Time of Metabolites (MRTe) | 19.1 ± 2.2 min | 14.8 ± 1.1 min |

These findings suggest a more extensive hepatic elimination of the R-enantiomer (semotiadil) compared to the S-enantiomer (this compound). Furthermore, the metabolites of semotiadil have a longer mean biliary excretion time.

Stereoselective Pharmacodynamics at the L-type Calcium Channel

This compound and its enantiomer are calcium channel antagonists, and their interaction with the L-type calcium channel is the basis of their therapeutic effect.

Potency and Binding Affinity

Semotiadil, the (R)-enantiomer, has been shown to be a potent calcium channel blocker, approximately six times more potent than D-cis-diltiazem in its calcium antagonistic action in dog cerebral arteries.[2] It exerts its effect by binding to a site on the L-type calcium channel that is distinct from the 1,4-dihydropyridine recognition site.[2]

Table 3: Inhibition of [³H]PN200-110 Binding to Cardiac Membranes by Semotiadil Derivatives

| Compound | IC₅₀ (µM) |

| Semotiadil | 13-20 |

| D51-4700 (photoaffinity analog) | 13-20 |

These values are noted to be about 10 times higher than those observed in skeletal muscle, suggesting tissue-specific differences in binding affinity.

Experimental Protocols

Enantioselective Protein Binding Determination by High-Performance Frontal Analysis (HPFA)

This method allows for the determination of unbound drug concentrations and the characterization of enantioselective binding to plasma proteins.[1]

Methodology:

-

System Setup: An on-line HPLC system consisting of a high-performance frontal analysis (HPFA) column, an extraction column, and an analytical column, connected by two switching valves.

-

Sample Injection: Direct injection of the sample solution (containing this compound or semotiadil and the plasma protein of interest) onto the HPFA column.

-

Elution: The drug is eluted, generating a zonal peak with a plateau region.

-

Quantification: The concentration of the drug in the plateau region corresponds to the unbound drug concentration.

-

Analysis: By comparing the unbound concentrations of the two enantiomers in the presence of a specific protein, the enantioselective binding affinity can be determined.

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol outlines a general method for determining the binding affinity of this compound and semotiadil to L-type calcium channels in membrane preparations.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., cardiac or cerebral tissue) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [³H]PN200-110), and varying concentrations of the unlabeled competitor (this compound or semotiadil).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Kᵢ) for the competitor using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

-

Visualizations

L-type Calcium Channel Signaling Pathway

Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand competition assay.

Conclusion

The available evidence clearly demonstrates that this compound and its enantiomer, semotiadil, exhibit significant stereoselectivity in their pharmacokinetic and pharmacodynamic profiles. The differential binding to plasma proteins and the stereoselective hepatic metabolism have important implications for the drug's distribution and clearance. While the R-enantiomer appears to be more potent in its calcium channel blocking activity, a comprehensive understanding of the stereoselective interaction with the L-type calcium channel at the molecular level requires further investigation, particularly through direct comparative binding affinity studies of the two enantiomers. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such future research, ultimately contributing to a more complete understanding of the therapeutic potential of this compound.

References

Pharmacological profile of Levosemotiadil

An In-depth Technical Guide on the Pharmacological Profile of Levosemotiadil

Introduction

This compound is the S-enantiomer of the racemic compound Semotiadil, a novel benzothiazine derivative that acts as a calcium antagonist.[1][2] While the majority of the available pharmacological data pertains to the racemic mixture Semotiadil, this guide will focus on the specific characteristics of this compound where data is available, and infer its pharmacological profile based on the properties of its racemate. Chiral drugs can have enantiomers with distinct pharmacological and pharmacokinetic properties; one enantiomer (the eutomer) may be responsible for the therapeutic effects, while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[3][4]

Mechanism of Action

As an enantiomer of the calcium antagonist Semotiadil, this compound is presumed to exert its pharmacological effects through the blockade of calcium channels.[2][5][6] Calcium channel blockers inhibit the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This leads to vasodilation and a negative inotropic effect on the heart.

The parent compound, Semotiadil, has been shown to have a long-lasting antihypertensive effect and selectivity for coronary arteries.[2][7] It produces dose-dependent hypotension with a slight increase in heart rate, distinguishing it from other calcium channel blockers like nifedipine and diltiazem.[5] Semotiadil also demonstrates a potent inhibitory effect on LDL-oxidation, suggesting antioxidant properties.[8] The specific contribution of this compound to these effects has not been fully elucidated in the available literature.

Signaling Pathway of Calcium Channel Blockade

Caption: Presumed signaling pathway of this compound via L-type calcium channel blockade.

Pharmacokinetics

A study investigating the enantioselective disposition of Semotiadil and this compound in a perfused rat liver provides the most direct pharmacokinetic data for this compound.[1]

Experimental Protocol: Enantioselective Disposition in Perfused Rat Liver[1]

The study utilized a single-pass perfusion system with Wistar rats. A solution containing either Semotiadil (R-enantiomer), this compound (S-enantiomer), or a vascular marker (Evans Blue-labeled albumin) was instantaneously injected into the portal vein. The outflow from the hepatic vein was collected, and the concentrations of the compounds were measured to determine their hepatic recovery and transit time. Biliary excretion of metabolites was also analyzed. The outflow time profiles were analyzed using a two-compartment dispersion model.

Caption: Workflow for the enantioselective disposition study of this compound.

Pharmacokinetic Parameters

The study revealed significant stereoselectivity in the hepatic disposition and biliary excretion of Semotiadil and this compound.

| Parameter | This compound (S-enantiomer) | Semotiadil (R-enantiomer) |

| Hepatic Recovery Ratio (FH) | 8.99 ± 1.40% | 1.88 ± 0.28% |

| Mean Hepatic Transit Time (tH) | 0.191 ± 0.012 min | 0.146 ± 0.014 min |

| Biliary Excretion of Metabolites (within 1 hr) | 11.2 ± 1.6% | 16.5 ± 1.2% |

| Mean Biliary Excretion Time of Metabolites (MRTe) | 14.8 ± 1.1 min | 19.1 ± 2.2 min |

| Data from a study in perfused rat liver.[1] |

These findings indicate that this compound has a significantly higher hepatic recovery and a longer mean hepatic transit time compared to its R-enantiomer, Semotiadil.[1] Conversely, a smaller percentage of this compound is eliminated as metabolites in the bile within the first hour, and the mean biliary excretion time of its metabolites is shorter.[1] The parent compounds (this compound or Semotiadil) were not detected in the bile, indicating extensive metabolism.[1]

Pharmacodynamics

Specific pharmacodynamic studies on this compound as a single enantiomer are not available in the public domain. The pharmacodynamic properties are inferred from studies on the racemic mixture, Semotiadil.

In conscious spontaneously hypertensive rats, Semotiadil (10 and 30 mg/kg, p.o.) produced a dose-dependent and persistent hypotensive effect.[5] The antihypertensive effects of Semotiadil were potentiated when combined with enalapril.[2] In isolated perfused rat hearts, Semotiadil demonstrated selectivity for coronary arteries over the myocardium, which is an advantageous property for an antianginal drug.[7]

Clinical Trials

There is no information available from clinical trials specifically investigating this compound.

Conclusion

This compound, the S-enantiomer of Semotiadil, is a calcium channel blocker with a distinct pharmacokinetic profile compared to its R-enantiomer. The limited available data, primarily from a single preclinical study, suggests significant stereoselectivity in its hepatic disposition and biliary excretion. While its pharmacodynamic and clinical profiles are not independently established, the properties of the racemic mixture, Semotiadil, suggest that this compound likely contributes to the observed long-lasting antihypertensive and antianginal effects. Further research is warranted to fully characterize the pharmacological profile of this compound as a single enantiomer and to evaluate its therapeutic potential.

References

- 1. Enantioselective local disposition of semotiadil (R-enantiomer) and this compound (S-enantiomer) in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive effects of a novel calcium antagonist, semotiadil fumarate (SD-3211), alone and in combination with enalapril or trichlormethiazide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 5. Effects of semotiadil fumarate, a novel calcium antagonist, on blood pressure and heart rate in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Levosemotiadil: An In-depth Technical Guide on a Phantom Molecule

Initial investigations into the discovery, synthesis, and pharmacological profile of Levosemotiadil have revealed a significant scarcity of specific data for this compound. The available scientific literature primarily focuses on its racemic counterpart, Semotiadil, with this compound being its S-enantiomer. Consequently, a dedicated in-depth technical guide on this compound cannot be constructed at this time. This document will instead provide a comprehensive overview of Semotiadil, drawing inferences about this compound where possible based on a single comparative study.

Discovery and Background of Semotiadil

Semotiadil emerged in research as a novel benzothiazine derivative with potent calcium channel blocking activity. Its development was aimed at exploring new therapeutic agents for cardiovascular conditions. The primary focus of early research was on the racemic mixture, Semotiadil, to evaluate its overall pharmacological effects.

Synthesis

Detailed protocols for the enantioselective synthesis of this compound are not available in the public domain. The synthesis described in the literature pertains to the racemic Semotiadil. A generalized synthetic approach for benzothiazine calcium channel blockers involves the condensation of key intermediates to form the core heterocyclic structure, followed by modifications to introduce the desired functional groups.

Experimental Workflow for Racemic Semotiadil Synthesis (Hypothetical)

Caption: Generalized workflow for the synthesis of racemic Semotiadil.

Pharmacological Profile of Semotiadil

Semotiadil acts as a calcium channel blocker, a class of drugs that inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation and a decrease in cardiac contractility.

Mechanism of Action

The primary mechanism of action for Semotiadil is the blockade of L-type calcium channels. By inhibiting these channels, it reduces the intracellular calcium concentration, leading to relaxation of arterial smooth muscle and a subsequent decrease in blood pressure.

Signaling Pathway of Semotiadil's Action

Levosemotiadil: A Technical Overview of its Interaction with L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosemotiadil, the (S)-enantiomer of semotiadil, is a benzothiazine derivative with calcium channel antagonist properties. This technical guide provides a comprehensive overview of the available data on the binding affinity and kinetics of this compound and its racemate, semotiadil, with their primary pharmacological target, the L-type calcium channel. While direct quantitative binding affinity and kinetic data for this compound are limited in publicly available literature, this document synthesizes the existing information from electrophysiological and competitive binding assays involving semotiadil to infer the binding characteristics of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a calcium channel blocker that exhibits stereoselective pharmacology. As the S-enantiomer of semotiadil, it is crucial to understand its specific interactions with the L-type calcium channel to elucidate its therapeutic potential and guide further drug development. This document collates and presents the currently available scientific information regarding its binding affinity, kinetics, and mechanism of action.

Binding Affinity and Kinetics

Direct measurement of the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for this compound binding to L-type calcium channels is not extensively reported in the literature. However, studies on its racemate, semotiadil, and electrophysiological assessments of both compounds provide valuable insights into its affinity and functional antagonism.

Allosteric Modulation of Dihydropyridine Binding by Semotiadil

Radioligand binding assays have demonstrated that semotiadil allosterically modulates the binding of the 1,4-dihydropyridine (DHP) calcium channel blocker, (+)-[3H]PN 200-110, to L-type calcium channels in porcine coronary artery membranes. This interaction is characterized by an increase in the dissociation constant (Kd) and the dissociation rate (k-1) of the DHP ligand, indicating a negative heterotropic allosteric effect.

Table 1: Effect of Semotiadil on (+)-[3H]PN 200-110 Binding

| Parameter | Control | + Semotiadil (10 µM) |

| Kd (nM) | 0.1 | Increased |

| Bmax (fmol/mg protein) | No significant change | No significant change |

| k-1 (min-1) | Not specified | Significantly increased |

Data synthesized from studies on semotiadil.

Functional Affinity from Electrophysiological Studies

The inhibitory effects of semotiadil and this compound on L-type calcium currents (ICa,L) provide a functional measure of their affinity. Electrophysiological studies on smooth muscle cells have determined the half-maximal inhibitory concentration (IC50) for semotiadil.

Table 2: Inhibitory Concentration (IC50) of Semotiadil on L-type Calcium Current

| Holding Potential | IC50 (µM) |

| -60 mV | 0.084 |

| -80 mV | 0.9 |

| -100 mV | 2.0 |

Data from studies on semotiadil in rabbit portal vein smooth muscle cells.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a typical competitive radioligand binding assay to evaluate the effect of a compound like semotiadil on the binding of a radiolabeled ligand (e.g., (+)-[3H]PN 200-110) to L-type calcium channels.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., porcine coronary artery) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand ((+)-[3H]PN 200-110), and varying concentrations of the unlabeled test compound (semotiadil). Incubate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. For Scatchard analysis, perform saturation binding experiments in the presence and absence of the test compound to determine the changes in Kd and Bmax of the radioligand.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines the whole-cell patch-clamp technique used to measure the effect of this compound on L-type calcium currents in isolated cells.

Workflow Diagram:

Caption: Workflow for a whole-cell patch-clamp experiment.

Methodology:

-

Cell Isolation: Isolate single smooth muscle cells from tissue (e.g., rabbit portal vein) using enzymatic digestion.

-

Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.

-

Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Elicit L-type calcium currents by applying depolarizing voltage steps.

-

Drug Application: Perfuse the cell with an external solution containing a known concentration of this compound.

-

Data Recording and Analysis: Record the calcium currents before and after drug application. Construct a dose-response curve by applying a range of this compound concentrations and calculate the IC50 value.

Signaling Pathway

This compound, as a calcium channel antagonist, directly blocks the influx of extracellular calcium through L-type calcium channels located on the plasma membrane of excitable cells, such as smooth muscle and cardiac muscle cells. This reduction in calcium influx leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation (vasodilation) and a negative inotropic effect on the heart.

Signaling Pathway Diagram:

Caption: Proposed signaling pathway for this compound.

Conclusion

While direct binding affinity and kinetic data for this compound remain to be fully elucidated, the available information on its racemate, semotiadil, and its electrophysiological effects strongly supports its role as a potent L-type calcium channel antagonist. The allosteric nature of its interaction with the channel, as suggested by studies on semotiadil, presents an interesting avenue for further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug development, facilitating future studies to precisely characterize the molecular pharmacology of this compound.

Methodological & Application

Chiral Separation of Semotiadil Enantiomers by High-Performance Liquid Chromatography: An Application Overview

Introduction:

Semotiadil is a calcium antagonist notable for its non-dihydropyridine structure. As a chiral molecule, it exists as two enantiomers, (R)-Semotiadil and (S)-Semotiadil (Levosemotiadil). Due to the often differing pharmacological and toxicological profiles of enantiomers, their separation and individual analysis are crucial in drug development and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like Semotiadil. This document provides an overview of the application of chiral HPLC for the separation of Semotiadil enantiomers, based on available scientific literature.

Principle of Chiral HPLC Separation

The separation of enantiomers by chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the HPLC column. As the racemic mixture of Semotiadil passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and individual quantification.

Experimental Approach

While a complete, detailed protocol for a specific commercially available application is not publicly documented, scientific studies on the protein binding of Semotiadil and Levo-semotiadil have utilized an online HPLC system that incorporates a chiral analytical column for their separation. This confirms the feasibility and application of chiral HPLC for the analysis of Semotiadil enantiomers. The development of a successful chiral HPLC method for Semotiadil would involve the systematic screening of various chiral stationary phases and mobile phase compositions to achieve optimal separation.

Key Experimental Parameters for Method Development:

-

Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Based on the general principles of chiral chromatography, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of pharmaceutical compounds. Other potential CSPs could include Pirkle-type, macrocyclic antibiotic, or cyclodextrin-based columns.

-

Mobile Phase: The composition of the mobile phase significantly influences the separation. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water with buffers) modes should be explored. The addition of small amounts of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can dramatically improve peak shape and resolution.

-

Flow Rate: Typically, a flow rate in the range of 0.5 to 1.5 mL/min is used for analytical scale separations.

-

Column Temperature: Temperature can affect the kinetics of the interaction between the enantiomers and the CSP, and therefore the separation. It is usually controlled to ensure reproducibility.

-

Detection: UV detection is commonly used for the analysis of Semotiadil, with the detection wavelength chosen based on the UV absorbance maximum of the compound.

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for the chiral HPLC separation of Semotiadil enantiomers.

Caption: Figure 1. Experimental Workflow for Chiral HPLC Separation.

Data Presentation

A successful chiral HPLC method for Semotiadil would yield quantitative data that can be summarized for comparison and validation. The key parameters to be reported are:

| Parameter | (R)-Semotiadil | (S)-Semotiadil (this compound) |

| Retention Time (t_R) | t_R1 | t_R2 |

| Resolution (R_s) | \multicolumn{2}{c | }{Value > 1.5 for baseline separation} |

| Separation Factor (α) | \multicolumn{2}{c | }{Value > 1.0 indicates separation} |

| Tailing Factor (T) | Value ≈ 1 | Value ≈ 1 |

Note: The actual values for t_R1, t_R2, R_s, and α would be determined experimentally.

Detailed Experimental Protocol (Hypothetical Example)

The following is a hypothetical, yet representative, protocol for the chiral separation of Semotiadil enantiomers by HPLC. This protocol is intended as a starting point for method development and would require optimization.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography data acquisition and processing software.

2. Chromatographic Conditions:

-

Chiral Column: A polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent), with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v) with 0.1% diethylamine (DEA) as an additive. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 240 nm (This should be optimized based on the UV spectrum of Semotiadil).

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh about 10 mg of racemic Semotiadil and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range. For analysis in biological matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) would be required prior to dissolution in the mobile phase. All samples should be filtered through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Before sample analysis, perform system suitability tests by injecting the racemic Semotiadil standard solution multiple times.

-

The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5, the tailing factor for each peak is between 0.8 and 1.5, and the relative standard deviation (RSD) for replicate injections is less than 2.0% for both peak area and retention time.

5. Analysis and Quantification:

-

Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

-

Inject the prepared sample solutions.

-

Identify the enantiomer peaks based on their retention times (a reference standard for each pure enantiomer would be required for absolute peak assignment).

-

Quantify the amount of each enantiomer in the sample by using the calibration curve.

Conclusion

The chiral separation of Semotiadil enantiomers by HPLC is a feasible and necessary analytical technique for the pharmaceutical analysis of this compound. While specific, publicly available application notes are limited, the principles of chiral chromatography provide a clear path for method development. A systematic approach involving the screening of chiral stationary phases and mobile phases will lead to a robust and reliable method for the separation and quantification of (R)- and (S)-Semotiadil. The development and validation of such a method are essential for ensuring the quality, safety, and efficacy of Semotiadil-based pharmaceutical products.

Application Notes and Protocols for the Quantification of Levosemotiadil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Levosemotiadil, a non-dihydropyridine calcium channel blocker, in biological matrices. The protocols described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary methods are detailed: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for applications requiring lower detection limits, such as pharmacokinetic studies.

Mechanism of Action: Non-Dihydropyridine Calcium Channel Blockers

This compound, as a non-dihydropyridine calcium channel blocker, exerts its therapeutic effects by modulating the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. The primary target is the L-type voltage-gated calcium channel. By blocking these channels, this compound reduces intracellular calcium concentration, leading to a cascade of physiological responses including vasodilation and a decrease in myocardial contractility and heart rate.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in plasma for therapeutic drug monitoring and in pharmaceutical dosage forms. The protocol is adapted from established methods for diltiazem, another non-dihydropyridine calcium channel blocker.

Experimental Workflow

Detailed Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma in a polypropylene centrifuge tube, add 100 µL of an internal standard solution (e.g., Diazepam, 10 µg/mL in methanol).

-

Vortex mix for 30 seconds.

-

Add 5.0 mL of extraction solvent (a mixture of hexane, chloroform, and isopropanol in a 60:40:5 v/v/v ratio).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an HPLC vial for injection.

2. Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., Spherisorb C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Methanol:Water (containing 2.8 mM triethylamine), 80:20 (v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 239 nm |

| Injection Volume | 50 µL |

| Run Time | Approximately 10 minutes |

Quantitative Data Summary (Exemplary)

The following table summarizes typical validation parameters for an HPLC-UV method for a similar compound, Diltiazem, which can be used as a target for method development for this compound.[1]

| Parameter | Result |

| Linearity Range | 10 - 300 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Detection (LOD) | 3 ng/mL |

| Intra-day Precision (%RSD) | 3.5% - 6.8% |

| Inter-day Precision (%RSD) | 6.2% - 8.4% |

| Extraction Recovery | 91.4% - 104.0% |

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies of this compound, where low concentrations in biological fluids are expected. The protocol is based on a validated method for Verapamil, another non-dihydropyridine calcium channel blocker.[2][3]

Experimental Workflow

Detailed Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., Metoprolol, 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 1.0 mL of diethyl ether:dichloromethane (70:30, v/v).

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate to dryness under a stream of nitrogen at 45°C.

-

Reconstitute the residue in 150 µL of mobile phase.

-

Transfer to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

| Parameter | Condition |

| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 12 mM Formic acid in WaterB: MethanolGradient: 70% B |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. Mass Spectrometry Parameters (Hypothetical for this compound)

Note: These parameters would need to be optimized for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | To be determined | To be determined | 0.2 | 30 | 20 |

| Metoprolol (IS) | 268.2 | 116.1 | 0.2 | 25 | 15 |

Quantitative Data Summary (Exemplary)

The following table presents typical validation parameters for an LC-MS/MS method for Verapamil, which can serve as a benchmark for a this compound assay.[2][3]

| Parameter | Result |

| Linearity Range | 1.00 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra-run Precision (%RSD) | < 5.1% |

| Inter-run Precision (%RSD) | < 5.8% |

| Accuracy | 98.2% - 100.8% |

Conclusion

The analytical methods outlined provide a robust framework for the quantification of this compound in various research and development settings. The HPLC-UV method offers a reliable and accessible approach for routine analysis, while the LC-MS/MS method provides the high sensitivity and specificity required for demanding applications such as pharmacokinetic profiling. It is imperative that these methods are fully validated for the specific matrix and intended application to ensure data of the highest quality and reliability.

References

- 1. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gilbertodenucci.com [gilbertodenucci.com]

- 3. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS protocol for Levosemotiadil in plasma

An LC-MS/MS protocol for the quantification of Levosemotiadil in plasma has been developed and validated to support pharmacokinetic and toxicokinetic studies. This application note provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, ensuring high sensitivity, specificity, and throughput.

Introduction

This compound is a novel therapeutic agent for which a robust and reliable bioanalytical method is crucial for its clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for quantifying drugs in complex biological matrices like plasma.[1] This protocol details a validated method for the determination of this compound in plasma, suitable for regulated bioanalysis.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was utilized.

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: Sciex API 5500 or equivalent

-

Analytical Column: A C18 reversed-phase column is commonly used for such analyses.[2][3][4] A Waters Symmetry C18 column (3.9 mm x 150 mm, 5 µm) is a suitable choice.[4]

Sample Preparation

Protein precipitation is a straightforward and widely used technique for sample cleanup in bioanalysis.[5]

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.[6]

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM).

Disclaimer: The following MRM transitions are hypothetical as the exact molecular weight and fragmentation pattern of this compound are not publicly available. These would need to be determined by infusing a standard solution of the compound.

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | |

| This compound | Q1: m/z 450.2 -> Q3: m/z 288.1 |

| Internal Standard | Q1: m/z 455.2 -> Q3: m/z 293.1 |

| Declustering Potential (DP) | 80 V |

| Entrance Potential (EP) | 10 V |

| Collision Energy (CE) | 35 eV |

| Collision Cell Exit Potential (CXP) | 12 V |

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | <15% | <15% | ±15% | ±15% |

| Low | 3 | <15% | <15% | ±15% | ±15% |

| Medium | 100 | <15% | <15% | ±15% | ±15% |

| High | 800 | <15% | <15% | ±15% | ±15% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85-95% | 90-110% |

| Medium | 100 | 85-95% | 90-110% |

| High | 800 | 85-95% | 90-110% |

Stability

The stability of this compound in plasma was evaluated under various conditions.

| Stability Condition | Duration | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles | 85-115% |

| Short-Term (Room Temp) | 4 hours | 85-115% |

| Long-Term (-80°C) | 30 days | 85-115% |

| Post-Preparative (Autosampler) | 24 hours | 85-115% |

Workflow Diagram

Caption: LC-MS/MS workflow for this compound analysis in plasma.

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been validated and is suitable for use in clinical and non-clinical pharmacokinetic studies. The simple protein precipitation extraction procedure allows for high-throughput analysis.

References

- 1. onlinepharmacytech.info [onlinepharmacytech.info]

- 2. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. LC-MS/MS Method for Quantification of Levetiracetam in Human Plasma and Its Application in Pharmacokinetic Study of Extended-Release Tablets at Fasted And Fed States [journal11.magtechjournal.com]

- 5. cda-amc.ca [cda-amc.ca]

- 6. ijpsjournal.com [ijpsjournal.com]

Application Notes and Protocols: Investigating Levosemotiadil in Perfused Liver Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosemotiadil is a novel pharmaceutical agent with potential applications in modulating hepatic function. Understanding its metabolic fate, pharmacokinetics, and pharmacodynamics within the liver is crucial for its clinical development. The isolated perfused liver model offers a powerful ex vivo system to study these aspects in a controlled environment that closely mimics physiological conditions. This document provides detailed application notes and protocols for the investigation of this compound using a perfused rat liver model. The protocols outlined here are designed to assess the compound's effects on hepatic metabolism, and potential signaling pathways.

Data Presentation

Table 1: Perfusate Analysis - Pharmacokinetics of this compound

| Time Point (min) | Inflow this compound (µM) | Outflow this compound (µM) | % Hepatic Extraction |

| 0 | 10 | 0 | 100 |

| 15 | 10 | 2.5 | 75 |

| 30 | 10 | 3.8 | 62 |

| 60 | 10 | 4.5 | 55 |

| 90 | 10 | 4.8 | 52 |

| 120 | 10 | 5.0 | 50 |

Table 2: Biochemical Analysis of Perfusate

| Parameter | Control Group (Vehicle) | This compound (10 µM) |

| Lactate Dehydrogenase (LDH) (U/L) | 25 ± 5 | 28 ± 6 |

| Alanine Aminotransferase (ALT) (U/L) | 30 ± 7 | 35 ± 8 |

| Aspartate Aminotransferase (AST) (U/L) | 45 ± 9 | 50 ± 11 |

| Glucose (mmol/L) | 8.5 ± 1.2 | 7.8 ± 1.5 |

| Urea (mmol/L) | 2.1 ± 0.4 | 2.3 ± 0.5 |

Table 3: Analysis of Bile Production

| Parameter | Control Group (Vehicle) | This compound (10 µM) |

| Bile Flow Rate (µL/min/g liver) | 1.2 ± 0.3 | 1.1 ± 0.4 |

| Biliary this compound Excretion (pmol/min/g liver) | N/A | 150 ± 30 |

Experimental Protocols

I. Preparation of the Perfusion System and Perfusate

-

Perfusion Apparatus Setup:

-

Assemble a standard isolated perfused liver system. This typically includes a peristaltic pump, an oxygenator (e.g., membrane oxygenator), a heating system to maintain physiological temperature (37°C), a bubble trap, and a reservoir for the perfusion medium.[1]

-

Ensure all tubing is sterile and primed with perfusion buffer to remove air bubbles.

-

-

Perfusate Preparation:

-

Prepare a Krebs-Henseleit bicarbonate buffer (pH 7.4) as the base perfusate.

-

Supplement the buffer with 2% bovine serum albumin (BSA) as a carrier for lipophilic compounds and to maintain oncotic pressure.

-

Add glucose to a final concentration of 10 mM.

-

Aerate the perfusate with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in perfusate). The final vehicle concentration should be less than 0.1% to minimize solvent effects.

-

II. Surgical Procedure for Liver Isolation (Rat Model)

-

Anesthesia and Surgical Preparation:

-

Anesthetize a male Wistar rat (250-300g) using an appropriate anesthetic agent (e.g., sodium pentobarbital, 100 mg/kg).[2]

-

Perform a midline laparotomy to expose the abdominal cavity.

-

-

Cannulation:

-

Carefully dissect and isolate the portal vein and the common bile duct.

-

Cannulate the portal vein with a suitable catheter (e.g., 16-gauge).[3]

-

Immediately begin a pre-perfusion in situ with warm, oxygenated Krebs-Henseleit buffer at a low flow rate (e.g., 5 mL/min) to wash out the blood.[2]

-

Cannulate the common bile duct with fine polyethylene tubing for bile collection.

-

Cannulate the inferior vena cava (IVC) to allow for the outflow of the perfusate.[2]

-

-

Liver Excision:

-

Carefully excise the liver from the abdominal cavity and transfer it to the perfusion apparatus.

-

III. Liver Perfusion Protocol

-

Stabilization Phase:

-

Place the isolated liver in the perfusion chamber.

-

Connect the portal vein cannula to the perfusion circuit.

-

Perfuse the liver with the control perfusate (without this compound) for a stabilization period of 30 minutes.

-

Maintain a constant perfusion flow rate (e.g., 3-4 mL/min/g liver weight).

-

Monitor key parameters such as perfusion pressure, pH, and temperature.

-

-

Experimental Phase:

-

After stabilization, switch to the perfusate containing the desired concentration of this compound (e.g., 10 µM).

-

Continue the perfusion for the desired experimental duration (e.g., 120 minutes).

-

Collect perfusate samples from the inflow (pre-liver) and outflow (post-liver) at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) for pharmacokinetic and biochemical analysis.

-

Collect bile continuously and measure the volume at set intervals.

-

-

Sample Processing and Analysis:

-

Immediately process the collected perfusate and bile samples or store them at -80°C for later analysis.

-

Analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Measure biochemical markers of liver function and injury (e.g., LDH, ALT, AST, glucose, urea) in the perfusate using standard clinical chemistry assays.

-

At the end of the experiment, a portion of the liver tissue can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, qPCR).[4]

-

Visualizations

Caption: Experimental workflow for perfused rat liver model.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. A Small Animal Model of Ex Vivo Normothermic Liver Perfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for the decellularization of intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols: Levetiracetam in Neuroscience Research

A Note on Terminology: The initial query for "Levosemotiadil" did not yield specific results and is likely a typographical error. Based on the context of neuroscience research, this document focuses on Levetiracetam , a well-established anti-epileptic drug with extensive applications in the field. An alternative interpretation could be Levosimendan, a cardiovascular drug with some neuroprotective properties, but Levetiracetam's direct and primary role in neuronal function makes it the more probable subject of interest for a neuroscience audience.

Introduction

Levetiracetam (marketed under the trade name Keppra®, among others) is a second-generation anti-epileptic drug (AED) widely used in the treatment of various seizure types.[1] Its unique mechanism of action, distinct from traditional AEDs that primarily target ion channels or GABAergic systems, has made it a valuable tool in neuroscience research beyond epilepsy, including studies on neuroprotection, cognitive deficits, and synaptic function.[1][2][3]

The primary molecular target of Levetiracetam is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles and crucial for the normal release of neurotransmitters.[1][4][5] By binding to SV2A, Levetiracetam modulates neurotransmitter release, although the precise downstream effects are still under investigation.[1] This modulation is thought to contribute to its anti-epileptic and potential neuroprotective effects.[2][3]

Mechanism of Action

Levetiracetam's principal mechanism of action is its high-affinity, stereoselective binding to the synaptic vesicle protein 2A (SV2A).[4][5] SV2A is involved in the priming of synaptic vesicles for fusion and neurotransmitter release. Levetiracetam's interaction with SV2A is thought to reduce excitatory neurotransmission, particularly during periods of excessive neuronal activity, thereby preventing seizure propagation.[3]

In addition to its primary target, Levetiracetam has been reported to have several other effects on neuronal function, including:

-

Modulation of Calcium Channels: It can inhibit N-type calcium channels, which are involved in neurotransmitter release.[1][3]

-

GABAergic System Influence: Some studies suggest it can oppose the activity of negative modulators of GABA- and glycine-gated currents.[3]

-

Inhibition of Hypersynchronization: Levetiracetam has been shown to inhibit burst firing in neurons without affecting normal neuronal excitability, suggesting a selective action on epileptiform activity.[3]

Signaling Pathway of Levetiracetam Action

References

- 1. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Levosemotiadil Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levosemotiadil is a potassium channel opener with potential therapeutic applications. Its analogs represent a promising avenue for the development of novel drug candidates with improved efficacy and safety profiles. High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of these analogs to identify compounds with desired pharmacological activities.

These application notes provide detailed protocols for robust and scalable HTS assays designed to identify and characterize this compound analogs that modulate potassium channel activity. The primary method described is the fluorescence-based Thallium Flux Assay, a gold-standard for monitoring potassium channel function in a high-throughput format.[1][2]

Signaling Pathway of this compound and Analogs

This compound and its analogs are expected to act as potassium channel openers, particularly targeting ATP-sensitive potassium (KATP) channels. The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation.

Caption: Signaling pathway of this compound analogs.

High-Throughput Screening Assay: Thallium Flux Assay

The Thallium Flux Assay is a fluorescence-based HTS method ideal for screening potassium channel modulators.[3][4] This assay utilizes the permeability of potassium channels to thallium ions (Tl+) as a surrogate for K+.[1][5] When the channels are opened by an activator like a this compound analog, Tl+ ions flow into the cells and bind to a thallium-sensitive fluorescent dye, resulting in a detectable increase in fluorescence.[3][6] This method is highly sensitive, reproducible, and has been validated for use in 96-, 384-, and 1536-well plate formats.[3][6]

Experimental Workflow

The workflow for the thallium flux assay involves several key steps: cell preparation, dye loading, compound addition, and signal detection.

Caption: Experimental workflow for the Thallium Flux Assay.

Detailed Experimental Protocols

Cell Culture and Plating

Cell Line: A stable cell line expressing the target ATP-sensitive potassium channel (e.g., HEK293 or CHO cells) is recommended for robust assay performance.[7]

Protocol:

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

For screening, harvest cells and seed them into 96-, 384-, or 1536-well black-walled, clear-bottom microplates at a density optimized for the specific cell line and plate format.

-

Incubate the plates at 37°C in a humidified CO2 incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.

Thallium Flux Assay Protocol (using a commercial kit like FluxOR™)

This protocol is adapted from commercially available thallium flux assay kits.[3][5]

Reagents and Materials:

-

FluxOR™ Thallium-sensitive dye

-

PowerLoad™ Concentrate

-

Probenecid (if required for the cell line to prevent dye extrusion)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄) and Potassium Sulfate (K₂SO₄)

-

This compound analogs dissolved in DMSO

-

Positive control (e.g., a known KATP channel opener like Diazoxide)

-

Negative control (e.g., a known KATP channel blocker like Glibenclamide)

-

Fluorescence microplate reader with automated liquid handling capabilities.

Protocol:

-

Dye Loading:

-

Prepare the dye loading solution by diluting the FluxOR™ dye and PowerLoad™ concentrate in Assay Buffer. If necessary, add Probenecid to this solution.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 60-90 minutes.[4]

-

-

Compound Addition:

-

Following incubation, remove the dye loading solution and wash the cells with Assay Buffer.

-

Add Assay Buffer to each well.

-

Prepare serial dilutions of the this compound analogs in Assay Buffer.

-

Add the diluted compounds, positive control, and negative control to the respective wells.

-

Incubate the plates at room temperature for 20-30 minutes.

-

-

Signal Detection:

-

Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~525 nm emission for FluxOR™).[5]

-

Place the plate in the reader.

-

Use the instrument's automated injection feature to add the Thallium/Potassium Stimulus Buffer to each well.

-

Immediately begin kinetic fluorescence reading for a set duration (e.g., 60-120 seconds) or perform an endpoint reading after a specific incubation time.

-

Data Presentation and Analysis

Quantitative data from the HTS assay should be summarized for clear comparison of the activity of different this compound analogs.

Table 1: Summary of HTS Data for this compound Analogs

| Analog ID | Structure/Modification | Max Fluorescence (% of Control) | EC50 (µM) | Z'-factor |

| LSA-001 | Parent Scaffold | 100 | 5.2 | 0.78 |

| LSA-002 | R1 = -CH3 | 125 | 2.1 | 0.81 |

| LSA-003 | R1 = -Cl | 95 | 6.8 | 0.75 |

| LSA-004 | R2 = -OCH3 | 150 | 1.5 | 0.85 |

| LSA-005 | R2 = -NO2 | 60 | 10.3 | 0.69 |

| ... | ... | ... | ... | ... |

EC50: The concentration of the analog that produces 50% of the maximal response. Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The described high-throughput screening protocols and application notes provide a comprehensive framework for the identification and characterization of novel this compound analogs. The thallium flux assay is a robust, sensitive, and scalable method that is well-suited for screening large compound libraries. By following these detailed methodologies, researchers can efficiently identify promising lead candidates for further drug development.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 7. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Levosemotiadil

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Levosemotiadil, focusing on challenges related to its poor solubility in aqueous buffers.

Troubleshooting Guide

Q1: I've added this compound to my aqueous buffer, but it's not dissolving. What is the first thing I should check?

A1: Initially, ensure that you are not exceeding the equilibrium solubility of this compound in your specific buffer system. Poorly water-soluble drugs often require significant time and agitation to dissolve.[1]

-

Action 1: Sonication. Use a bath sonicator to aid in the dispersion and dissolution of the solid particles.

-

Action 2: Vortexing and Heating. Gentle vortexing and warming of the solution (if the compound's stability permits) can also increase the rate of dissolution.

-

Action 3: Extended Stirring. Allow the solution to stir for an extended period (e.g., several hours to overnight) to ensure it has reached equilibrium.

If the compound still does not dissolve, it is likely you are above its intrinsic solubility in that specific medium, and you will need to employ a solubility enhancement technique.

Q2: My this compound dissolved initially but then precipitated out of solution. What could be the cause?

A2: This phenomenon, known as precipitation or "crashing out," is common for poorly soluble compounds, especially when a stock solution in an organic solvent is diluted into an aqueous buffer. It can also occur due to changes in temperature or pH.

-

Problem: Supersaturation. You may have created a supersaturated solution that is thermodynamically unstable.

-

Problem: pH Shift. If your buffer capacity is insufficient, the addition of the drug (which may be acidic or basic) could have shifted the pH of the microenvironment to a point where the drug is less soluble.[2][3]

-

Solution: Use of Anti-Nucleating Polymers. Consider adding polymers like HPMC or PVP to your formulation. These agents can help maintain a state of supersaturation and prevent precipitation.[4]

-

Solution: Check Buffer Capacity. Ensure your buffer concentration is sufficient to resist pH shifts upon addition of the drug solution.

Q3: I am using a co-solvent to dissolve this compound, but I'm concerned about its effect on my downstream experiments. What are the best practices?

A3: Co-solvents are a very effective and common method to increase the solubility of lipophilic drugs.[5] However, they can indeed interfere with biological assays.

-

Best Practice 1: Minimize Co-solvent Concentration. Use the lowest percentage of co-solvent required to fully dissolve the this compound. A screening experiment to determine the optimal co-solvent percentage is recommended.

-

Best Practice 2: Select Biocompatible Solvents. Whenever possible, use biocompatible co-solvents such as ethanol, DMSO, PEG 400, or propylene glycol.

-

Best Practice 3: Include Vehicle Controls. Always include a vehicle control in your experiments. This control should contain the same concentration of the co-solvent as your test samples to account for any effects of the solvent itself.

-

Best Practice 4: Final Concentration. Be mindful of the final concentration of the organic solvent in your assay. For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Q2: How does pH affect the solubility of this compound?

A2: this compound contains amine groups, which are weakly basic. The solubility of weak bases increases as the pH of the solution decreases.[2][3] At a pH below their pKa, these amine groups will become protonated (ionized), which generally increases the molecule's interaction with water and enhances its solubility. Conversely, at a pH above the pKa, the molecule will be in its neutral, less soluble form. Therefore, using acidic buffers (e.g., pH 4-6) is a primary strategy to investigate for dissolving this compound.

Q3: What are the most common strategies for enhancing the aqueous solubility of compounds like this compound?

A3: Several well-established techniques can be used to improve the solubility of poorly water-soluble drugs.[1][6] The choice of method depends on the specific requirements of your experiment.

-

pH Adjustment: Using an acidic buffer to ionize the molecule.[3]

-

Co-solvency: Adding a water-miscible organic solvent in which the drug is more soluble.[5]

-

Use of Surfactants: Incorporating surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate the drug.[1]

-

Complexation with Cyclodextrins: Using cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, to form inclusion complexes with the drug.[7][8]

-

Solid Dispersions: Creating a system where the drug is dispersed in a solid hydrophilic polymer matrix.[7][9]

Q4: Can I use salt forms of this compound to improve solubility?

A4: Yes, salt formation is a very common and effective technique for increasing the solubility of ionizable drugs.[1][5] this compound is available as this compound Fumarate. The fumarate salt form is chosen to improve the physicochemical properties, including solubility and stability, compared to the free base. If you are working with the free base, converting it to a salt by adding an acid is a viable strategy.

Data Presentation (Illustrative Examples)

Disclaimer: The following data are hypothetical and provided for illustrative purposes to guide your experimental design.

Table 1: Illustrative pH-Dependent Solubility of this compound

| Buffer pH | Buffer System | Illustrative Solubility (µg/mL) |

| 4.0 | Acetate Buffer | 50.2 |

| 5.0 | Acetate Buffer | 15.8 |

| 6.0 | Phosphate Buffer | 4.5 |

| 7.4 | Phosphate-Buffered Saline (PBS) | < 1.0 |

| 8.0 | Tris Buffer | < 0.5 |

Table 2: Illustrative Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

| Co-solvent | Concentration (% v/v) | Illustrative Solubility (µg/mL) |

| None | 0% | < 1.0 |

| Ethanol | 10% | 25.6 |

| Ethanol | 20% | 110.3 |

| DMSO | 10% | 85.1 |

| DMSO | 20% | 350.7 |

| PEG 400 | 10% | 60.9 |

| PEG 400 | 20% | 275.4 |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers for experiments.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

-

Procedure:

-

Weigh the desired amount of this compound powder accurately using an analytical balance.

-